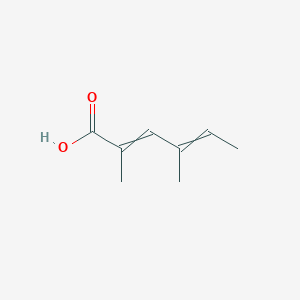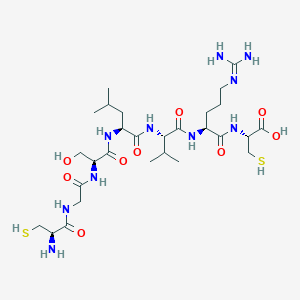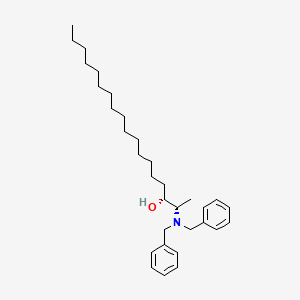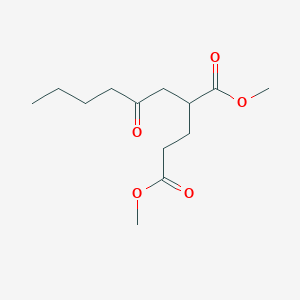![molecular formula C10H14N2O2 B14247448 2-[(2-Hydroxyethyl)amino]-N-methylbenzamide CAS No. 376351-03-0](/img/structure/B14247448.png)
2-[(2-Hydroxyethyl)amino]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxyethyl)amino]-N-methylbenzamide is an organic compound that features a benzamide core with a hydroxyethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]-N-methylbenzamide typically involves the reaction of N-methylbenzamide with 2-aminoethanol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydroxyethylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The benzamide core can interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Hydroxyethyl)amino]methyl phosphonates: These compounds share the hydroxyethylamino group but have a phosphonate moiety instead of a benzamide core.
2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde: This compound features a quinoline core, offering different biological activities.
Uniqueness
2-[(2-Hydroxyethyl)amino]-N-methylbenzamide is unique due to its specific combination of a benzamide core and a hydroxyethylamino group. This structure provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
376351-03-0 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-N-methylbenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(14)8-4-2-3-5-9(8)12-6-7-13/h2-5,12-13H,6-7H2,1H3,(H,11,14) |
InChI Key |
GZYFUWSBVUVGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


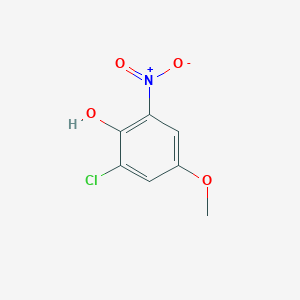
![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
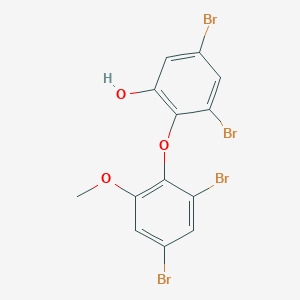


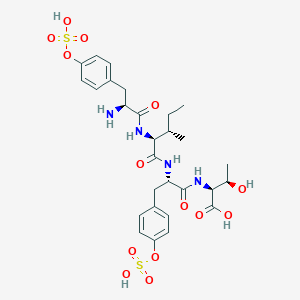
![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)

![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
